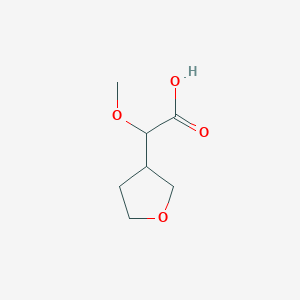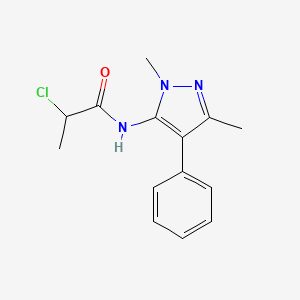
2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide, commonly known as CDDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
CDDP exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, CDDP reduces the production of prostaglandins, which are responsible for causing pain, swelling, and fever.
Biochemical and Physiological Effects:
CDDP has been shown to exhibit potent anti-inflammatory effects in animal models, with a comparable efficacy to non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. It has also been demonstrated to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDDP is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, its low solubility in water can limit its applicability in certain assays, and its potency may vary depending on the experimental conditions.
Orientations Futures
There are several potential directions for future research on CDDP. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of CDDP. Additionally, further studies are needed to investigate the potential therapeutic applications of CDDP in various disease models, including cancer, neurodegenerative diseases, and cardiovascular disorders. Finally, the development of new methods for the synthesis and purification of CDDP could improve its availability and applicability in laboratory experiments.
Méthodes De Synthèse
CDDP can be synthesized through a multi-step process involving the reaction of 2,5-dimethyl-4-phenylpyrazole with chloroacetyl chloride and subsequent reaction with 2-amino-2-methyl-1-propanol. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
CDDP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9(15)14(19)16-13-12(10(2)17-18(13)3)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOWKWYWQPQLHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)NC(=O)C(C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


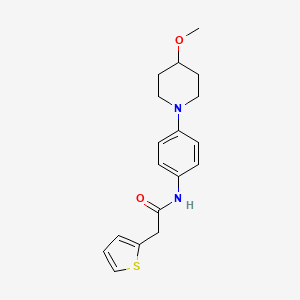

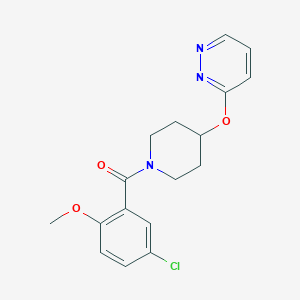
![3-[[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2383106.png)
![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2383107.png)
![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate](/img/structure/B2383108.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2383109.png)
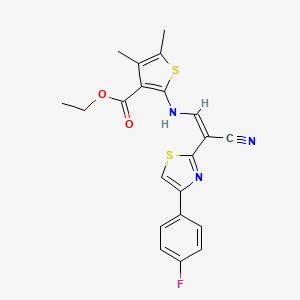
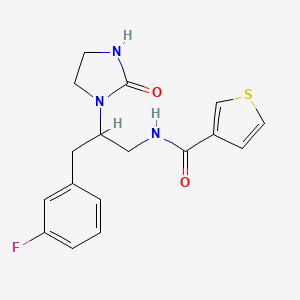

![1-(4-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2383114.png)
